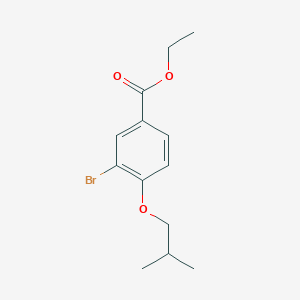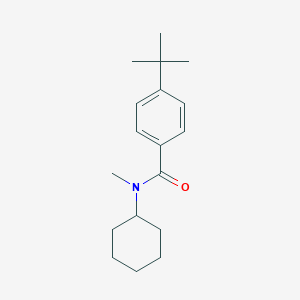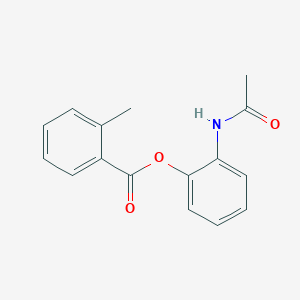![molecular formula C20H20N2O4S B250136 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B250136.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide is its versatility. It can be used in a variety of lab experiments due to its unique properties. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
The potential applications of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide are vast. Future research may focus on its use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, its use as a fluorescent probe for the detection of metal ions may be further explored. Further studies may also be conducted to determine its safety and toxicity in various biological systems.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its unique properties make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide involves the reaction of 4-(dimethylamino)sulfonylphenylamine with 2-(1-naphthyloxy)acetyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)17-12-10-16(11-13-17)21-20(23)14-26-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
InChI Key |
VKVADWUJZQZMJB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)

![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
